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Compound of Interest

Compound Name: Trilobine

Cat. No.: B1218842

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Trilobine

Introduction

Trilobine is a naturally occurring bisbenzylisoquinoline alkaloid found in plants of the Menispermaceae family, such as
Cocculus hirsutus.[1][2][3] This class of compounds is known for its complex molecular architecture and significant biological
activities. This guide provides a detailed overview of the chemical structure, stereochemistry, and analytical methodologies
pertinent to Trilobine, aimed at researchers, scientists, and professionals in drug development.

Chemical Structure

Trilobine is characterized by a rigid, polycyclic framework composed of two isoquinoline units linked by two ether bridges. This
"double bridge" structure is a hallmark of this subclass of bisbenzylisoquinoline alkaloids.

1.1. Molecular Formula and [IUPAC Name
e Molecular Formula: C3sH3aN20s

o Systematic IUPAC Name: (8S,21S)-13,27-dimethoxy-7-methyl-15,29,31-trioxa-7,22-
diazaoctacyclo[19.9.3.216,19,14 30,110 14 03 8 (025 33 (028 32|heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-
dodecaene

1.2. Chemical Identifiers

Identifier Value

INChI=1S/C35H34N205/c1-37-13-11-22-17-30-31-19-
25(22)27(37)15-21-6-9-28(38-2)29(16-21)40-24-7-4-20(5-8-
24)14-26-33-23(10-12-36-26)18-32(39-3)34(41-30)35(33)42-
31/h4-9,16-19,26-27,36H,10-15H2,1-3H3/t26-,27-/m0/s1

InChl

| SMILES |
CN1CCC2=CC3=C4C=C2[C@@H]1CC5=CC(=C(C=C5)0C)0C6=CC=C(C[C@H]7C8=C(04)C(=C(C=C8CCN7)OC)03)C=C6
|

1.3. Core Structure Diagram
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Figure 1. Simplified 2D representation of the Trilobine core structure.

Stereochemistry

The rigid structure of Trilobine contains multiple stereocenters, which define its three-dimensional shape and are crucial for its
biological activity.

2.1. Chiral Centers and Absolute Configuration Trilobine possesses two key chiral centers located at the benzylic carbons of
the isoquinoline units. The absolute configuration of these centers is determined using the Cahn-Ingold-Prelog (CIP) priority
rules.[4][5][6]

* Rule 1: Assign priority to the four atoms directly attached to the chiral center based on atomic number. Higher atomic
number gets higher priority.[7]

* Rule 2: If there is a tie, move to the next atoms along the chains until a point of difference is found.[5]
¢ Rule 3: Orient the molecule so the lowest priority group (usually hydrogen) points away from the viewer.

* Rule 4: Determine the direction of the remaining three groups from highest to lowest priority. A clockwise direction is
designated 'R’ (Rectus), and a counter-clockwise direction is 'S' (Sinister).[4][7]

The IUPAC name designates the stereochemistry of Trilobine as (8S, 21S). The precise determination of the absolute
configuration for complex molecules like Trilobine is definitively achieved through techniques like X-ray crystallography, which
provides an unambiguous 3D model of the molecule.[8][9][10]

Quantitative and Spectroscopic Data

Structural elucidation of Trilobine relies heavily on spectroscopic technigues. While a complete, published dataset for
Trilobine is not readily available, the following tables represent typical data expected for a molecule with this scaffold.

3.1. NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the
carbon-hydrogen framework of organic molecules.[11]

Table 1: Typical *H-NMR Chemical Shift Ranges for Trilobine Scaffold

Proton Type Chemical Shift (6) ppm Range Multiplicity
Aromatic-H 6.0-7.5 s, d, dd
OCHs 35-40 S

NCHs 25-3.0 S

Benzylic-H (chiral center) 35-45 m

| Aliphatic-CHz (ring) [ 2.0 - 3.5 | m |

Table 2: Typical 3C-NMR Chemical Shift Ranges for Trilobine Scaffold
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Carbon Type Chemical Shift (6) ppm Range
Aromatic C-O 140 - 155

Aromatic C-H/C-C 110 - 135

Benzylic-C (chiral center) 55-70

OCHs 55 - 60

NCHs 40 - 45

| Aliphatic-C (ring) | 25 - 50 |

3.2. Mass Spectrometry Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule,
allowing for the determination of its molecular weight and elemental formula.[12] High-resolution mass spectrometry (HRMS)
can confirm the molecular formula with high accuracy.

Table 3: Mass Spectrometry Data for Trilobine

Parameter Value Method
Molecular Formula C3s5H34N205 -

Exact Mass 562.2468 Calculated
Molecular Weight 562.67 Calculated

| Expected [M+H]* | 563.2546 | HRMS (ESI+) |

Experimental Protocols

4.1. Isolation and Purification of Trilobine Trilobine is typically isolated from the roots or aerial parts of Cocculus hirsutus.[1][2]
The general procedure involves several steps:

Extraction: The dried and powdered plant material is extracted with a solvent like methanol via cold maceration or Soxhlet
extraction.[13]

« Acid-Base Partitioning: The crude methanol extract is subjected to an acid-base wash to separate the alkaloids from neutral
compounds. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCI), which protonates the basic nitrogen
atoms of the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent (e.g., diethyl
ether) to remove non-alkaloidal components. The aqueous layer is then made basic (e.g., with NH4OH), deprotonating the
alkaloids and causing them to precipitate or be extractable into an immiscible organic solvent like chloroform.

« Chromatography: The resulting total alkaloid mixture is then separated into individual components using column
chromatography over silica gel.[13] A gradient of solvents (e.g., from toluene to chloroform to ethyl acetate and methanol) is
used to elute the compounds based on polarity.

« Purification: Fractions containing Trilobine, as identified by Thin-Layer Chromatography (TLC), are combined and may be
further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
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Figure 2. General workflow for the isolation of Trilobine.

4.2. Structural Elucidation Once pure, the structure of the isolated compound is determined using a combination of
spectroscopic methods.

e 1D and 2D NMR Spectroscopy:

o 1H-NMR: Identifies the types and number of protons and their neighboring environments through chemical shifts,
integration, and coupling patterns.[11][14][15]

o 13C-NMR & DEPT: Determines the number and types of carbon atoms (CHs, CHz, CH, C).[16]

o 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY shows 'H-tH couplings, HSQC
correlates protons to their directly attached carbons, and HMBC shows long-range H-13C correlations, allowing for the
complete assembly of the molecular structure.
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* Mass Spectrometry (MS):

o LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is used to determine the molecular weight
and fragmentation pattern of the molecule.[17][18][19] The fragmentation can provide clues about the different structural
motifs within the molecule.

o HRMS: Provides a highly accurate mass measurement, which is used to confirm the elemental composition (molecular
formula).

o X-ray Crystallography:

o If a suitable single crystal can be grown, X-ray crystallography provides the definitive 3D structure, including absolute
stereochemistry.[10][20][21] The process involves diffracting X-rays off the crystal lattice and using the resulting diffraction
pattern to calculate the electron density map of the molecule.[8][9]

Biological Activity and Mechanism of Action

Trilobine and its derivatives have been investigated for various pharmacological activities. Hemisynthetic derivatives of
Trilobine have shown potent, fast-acting antimalarial properties against multi-drug resistant strains of Plasmodium falciparum.
[22] Studies suggest that the mechanism of action may involve targeting parasite pathways related to DNA replication and
protein translation.[22] Additionally, Trilobine has been reported to inhibit ADP-induced platelet aggregation and affect the
formation of thromboxane A2.[23] The complex and rigid stereochemistry of Trilobine is critical for its specific interactions with
biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or
therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied,
regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact
our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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